4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate
Description
4-Fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate is a synthetic ester derivative featuring a phenyl core substituted with a fluorine atom at position 4 and a (2E)-3-(thiophen-2-yl)prop-2-enoyl group at position 2. The phenolic oxygen is esterified with 4-nitrobenzoic acid, introducing a nitrobenzoate moiety.
Properties
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO5S/c21-14-5-10-19(17(12-14)18(23)9-8-16-2-1-11-28-16)27-20(24)13-3-6-15(7-4-13)22(25)26/h1-12H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADYREWUQDEYPU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and implications for drug development.
Chemical Structure and Properties
The compound's IUPAC name is 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate, with a molecular formula of C16H14FNO4S. Its structure includes a fluorine atom, a thiophene ring, and a nitro group, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, affecting cellular signaling pathways.
Biological Activity and Efficacy
Research has shown that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies indicate potential efficacy against various bacterial strains, including Mycobacterium tuberculosis and other pathogens.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting that this compound may also possess anticancer activity.
- Anti-inflammatory Effects : The presence of the thiophene ring is often associated with anti-inflammatory properties.
Case Studies
A study examining derivatives of related compounds found that modifications at the thiophene position significantly impacted their antimicrobial properties. For instance, certain derivatives exhibited MIC values as low as 4 μg/mL against M. tuberculosis . This highlights the potential of structural modifications in enhancing biological activity.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 4 | Antimicrobial |
| Compound B | Structure B | 16 | Anticancer |
| Compound C | Structure C | 32 | Anti-inflammatory |
Safety Profile
The safety profile of compounds similar to 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate has been evaluated in vitro. Results indicate good safety margins in non-cancerous cell lines, suggesting that it may be a viable candidate for further development .
Comparison with Similar Compounds
Halogen Substituents
- Chloro Analog: 2-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate (CAS 301194-74-1) replaces the fluorine atom with chlorine. This substitution increases molecular weight (407.81 g/mol vs. ~401.79 g/mol estimated for the fluoro compound) and may enhance lipophilicity (logP ~4.5 predicted) .
- Fluoro-Sulfonate Analog: 4-[(2E)-3-(Thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzenesulfonate (CAS 297150-17-5) replaces the nitrobenzoate with a sulfonate group, significantly altering solubility (sulfonates are typically more hydrophilic) and electronic properties .
Thiophene vs. Phenyl Propenoyl Groups
- The thiophene moiety in the target compound introduces π-conjugation and sulfur-based interactions, distinct from purely aromatic systems like 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate (CAS structure analyzed in ). Thiophene-containing analogs may exhibit unique electrochemical properties and binding affinities in biological systems .
Physicochemical Properties
Crystallographic and Conformational Insights
- Nitrobenzoate Esters: The crystal structure of 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate (monoclinic, P21/c, Z=4) reveals planar aromatic systems and intermolecular C–H···O interactions stabilizing the lattice . Similar packing likely occurs in the target compound, with the nitro group enhancing dipole interactions.
- Thiophene Influence: Thiophene’s electron-rich nature may alter conjugation in the propenoyl group compared to phenyl analogs, as seen in (E)-2-acetylphenyl-3-(4-fluorophenyl)acrylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
